molecular formula C13H10N4O2S B11662309 N'-[(E)-furan-2-ylmethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-furan-2-ylmethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11662309
M. Wt: 286.31 g/mol
InChI Key: LXZOVTIGWKXXDN-RIYZIHGNSA-N
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Description

N’-[(E)-furan-2-ylmethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of furan and thiophene rings, which are known for their biological and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-furan-2-ylmethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of furan-2-carbaldehyde with 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-furan-2-ylmethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

N’-[(E)-furan-2-ylmethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-furan-2-ylmethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-furan-2-ylmethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of furan, thiophene, and pyrazole rings, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C13H10N4O2S

Molecular Weight

286.31 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C13H10N4O2S/c18-13(17-14-8-9-3-1-5-19-9)11-7-10(15-16-11)12-4-2-6-20-12/h1-8H,(H,15,16)(H,17,18)/b14-8+

InChI Key

LXZOVTIGWKXXDN-RIYZIHGNSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3

Canonical SMILES

C1=COC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3

Origin of Product

United States

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